molecular formula C19H16N6O3S2 B4231127 1-(3-nitrobenzoyl)-N,N'-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine

1-(3-nitrobenzoyl)-N,N'-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine

Cat. No.: B4231127
M. Wt: 440.5 g/mol
InChI Key: PYRYYUOMKWGIPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-nitrobenzoyl)-N,N'-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine, also known as NTDMT, is a novel compound with potential applications in scientific research. This compound has gained significant attention due to its unique chemical structure and potential biological activities.

Mechanism of Action

The mechanism of action of 1-(3-nitrobenzoyl)-N,N'-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the mitochondrial pathway. This compound has also been found to inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cancer cell survival and proliferation. Additionally, this compound has been shown to induce cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This compound has also been found to induce DNA damage and inhibit DNA repair. Furthermore, this compound has been shown to modulate the expression of various genes involved in cancer cell proliferation, apoptosis, and survival.

Advantages and Limitations for Lab Experiments

1-(3-nitrobenzoyl)-N,N'-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound has also been found to have low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, the limitations of this compound include its limited solubility in water, which may affect its bioavailability and pharmacokinetics. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several future directions for the research of 1-(3-nitrobenzoyl)-N,N'-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine. Firstly, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Secondly, the potential applications of this compound in the treatment of various inflammatory and oxidative stress-related diseases should be explored. Thirdly, the development of this compound derivatives with improved solubility and bioavailability may enhance its therapeutic potential. Finally, the potential use of this compound as a diagnostic tool for cancer detection should be investigated.
Conclusion:
In conclusion, this compound is a novel compound with potential applications in scientific research. Its unique chemical structure and potential biological activities make it a promising candidate for the treatment of various diseases, particularly cancer. However, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. The development of this compound derivatives with improved solubility and bioavailability may enhance its therapeutic potential. Overall, this compound represents a promising avenue for future research in the field of drug discovery.

Scientific Research Applications

1-(3-nitrobenzoyl)-N,N'-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit tumor growth in vivo. Furthermore, this compound has been found to have anti-inflammatory and anti-oxidant properties, which may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases.

Properties

IUPAC Name

[3,5-bis(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O3S2/c26-17(13-4-1-5-14(10-13)25(27)28)24-19(21-12-16-7-3-9-30-16)22-18(23-24)20-11-15-6-2-8-29-15/h1-10H,11-12H2,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRYYUOMKWGIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N2C(=NC(=N2)NCC3=CC=CS3)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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